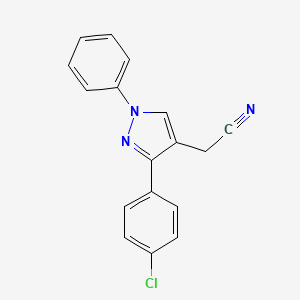

![molecular formula C13H9ClN2O2S B1349591 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid CAS No. 565171-07-5](/img/structure/B1349591.png)

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

説明

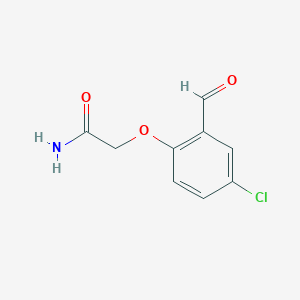

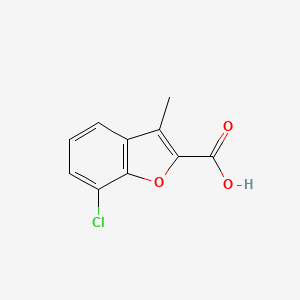

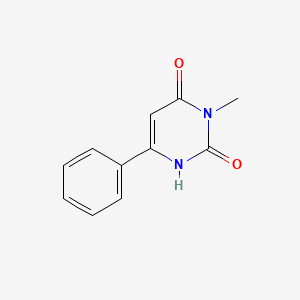

The compound “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a 5-membered ring structure with two adjacent nitrogen atoms . They are known for their diverse functionality and stereochemical complexity .

Synthesis Analysis

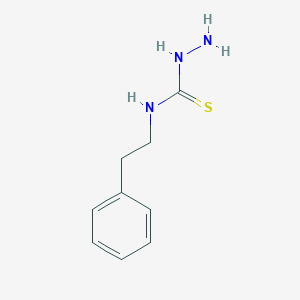

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for a similar compound, ethyl 1, 3-dimethyl-4-chlorine-1H-pyrazole-5-carboxylate, involves the use of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF .Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionates . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles .科学的研究の応用

Pharmaceutical Research

Pyrazole derivatives have been extensively studied for their pharmaceutical properties. They exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . For “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid”, these properties suggest potential applications in developing new medications or treatments.

Anticancer Potential

Some pyrazole compounds have shown promise in cancer research. For instance, certain derivatives have been designed and assessed for anticancer potential, with some exhibiting significant promise . The specific compound may be researched for similar applications in targeting cancer cells or pathways.

Antibacterial and Antifungal Activities

Pyrazole derivatives can also possess moderate antifungal and antibacterial activities . This implies that “1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid” could be explored for use in treatments against various bacterial and fungal infections.

Synthesis and Ligand Applications

The synthesis of pyrazole derivatives can be tailored for specific applications, such as ligands for receptors . This compound could be investigated for its binding affinity to different biological receptors, which could lead to new drug discoveries.

Anti-inflammatory and Analgesic Properties

Due to their anti-inflammatory and analgesic effects, pyrazole derivatives are potential candidates for the development of new pain relief drugs . Research into the specific compound could focus on these properties to create new treatments for inflammation and pain management.

Anticonvulsant and Anthelmintic Effects

The anticonvulsant and anthelmintic effects of pyrazoles make them interesting for neurological research and parasitic infection treatments . The compound may have applications in these areas as well.

Antioxidant Properties

With antioxidant properties being a common feature among pyrazoles , this compound could be part of studies aiming to combat oxidative stress-related diseases.

Herbicidal Use

Lastly, the herbicidal activity of some pyrazole derivatives suggests that they can be used in agricultural research to develop new herbicides .

作用機序

Target of Action

Similar pyrazole derivatives have been reported to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AChE is a principal enzyme that hydrolyzes acetylcholine, a key neurotransmitter, and its activity is crucial for normal nerve pulse transmission .

Mode of Action

It’s suggested that similar pyrazoline compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders . This suggests that 1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid might interact with its targets, potentially leading to changes in their function.

Biochemical Pathways

Related pyrazole compounds have been associated with the modulation of oxidative stress pathways . These compounds can affect the production of reactive oxygen species (ROS), which are produced by cells during their routine metabolic pathways and can increase dramatically under cellular damage .

Result of Action

Related pyrazoline compounds have been associated with neuroprotective effects, potentially through the modulation of acetylcholinesterase activity .

Action Environment

It’s worth noting that the interactions between pyrazole molecules can depend strongly on the type of solvent, as more polar protic solvents can favor pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

将来の方向性

特性

IUPAC Name |

1-(3-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-3-8(14)5-9/h2-6H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNOKMJVZJDVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153303 | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

CAS RN |

565171-07-5 | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565171-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)urea](/img/structure/B1349514.png)

![4-[(5-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1349530.png)

![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)